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Compound of Interest

Compound Name: Ralimetinib Mesylate

Cat. No.: B1680505 Get Quote

This in-depth guide provides a comprehensive overview of Ralimetinib Mesylate
(LY2228820), a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).

Intended for researchers, scientists, and professionals in drug development, this document

delves into the core physicochemical properties, mechanism of action, and relevant

experimental protocols associated with this compound.

Core Compound Characteristics
Ralimetinib Mesylate is the dimesylate salt form of Ralimetinib.[1] It is a tri-substituted

imidazole derivative that has been investigated for its potential anti-inflammatory and

antineoplastic activities.[1][2] The compound is also known by its laboratory code LY2228820.

[3][4]

Identifier Value Source

CAS Number 862507-23-1 [1][2][3][4][5][6][7][8]

Molecular Formula C26H37FN6O6S2 [1][3]

Molecular Weight 612.74 g/mol [2][3][4][6][7][9]

Synonyms
LY2228820 dimesylate,

Ralimetinib dimesylate
[1][3][5]
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Mechanism of Action: Targeting the p38 MAPK
Pathway
Ralimetinib is a potent, ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[3][4][7]

The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to

external stress signals, inflammation, and apoptosis. By selectively inhibiting p38 MAPK,

Ralimetinib effectively blocks the downstream phosphorylation of key substrates, such as

MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), thereby modulating the expression of

pro-inflammatory cytokines and other cellular processes.[1][3][6][7]

The inhibitory action of Ralimetinib on the p38 MAPK pathway can be visualized as follows:
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Caption: Ralimetinib's inhibition of the p38 MAPK signaling pathway.
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Experimental Protocols: Assessing Ralimetinib
Activity
To evaluate the efficacy and mechanism of Ralimetinib, specific and validated experimental

protocols are essential. The following outlines a standard in vitro kinase assay to determine the

inhibitory activity of Ralimetinib on p38 MAPK.

In Vitro p38α Kinase Inhibition Assay
This assay quantifies the ability of Ralimetinib to inhibit the phosphorylation of a specific

substrate by recombinant human p38α.

Materials:

Recombinant human p38α enzyme

Biotinylated substrate peptide (e.g., Biotin-KKV-ATF2-KK)

ATP (Adenosine triphosphate)

Ralimetinib Mesylate (or LY2228820)

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1%

BSA)

Stop solution (e.g., 100 mM EDTA)

Streptavidin-coated microplates

Phospho-specific antibody (e.g., Anti-phospho-ATF2)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Plate reader

Procedure:
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Compound Preparation: Prepare a serial dilution of Ralimetinib Mesylate in DMSO. Further

dilute in kinase reaction buffer to the desired final concentrations.

Kinase Reaction:

Add 10 µL of diluted Ralimetinib or vehicle (DMSO) to the wells of a microplate.

Add 20 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide

in kinase reaction buffer.

Pre-incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding 20 µL of ATP solution in kinase reaction buffer.

Incubate for 60 minutes at 30°C.

Reaction Termination: Stop the reaction by adding 50 µL of stop solution.

Detection:

Transfer 50 µL of the reaction mixture to a streptavidin-coated microplate and incubate for

60 minutes at room temperature to allow the biotinylated substrate to bind.

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

Add the phospho-specific primary antibody and incubate for 60 minutes.

Wash the plate three times.

Add the HRP-conjugated secondary antibody and incubate for 60 minutes.

Wash the plate five times.

Add the chemiluminescent substrate and measure the signal using a plate reader.

Data Analysis: Calculate the percent inhibition for each Ralimetinib concentration relative to

the vehicle control and determine the IC50 value by fitting the data to a dose-response

curve.
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In Vivo Efficacy Assessment
The anti-inflammatory and anti-tumorigenic potential of Ralimetinib has been evaluated in

various preclinical models. A common model to assess its anti-inflammatory properties is the

lipopolysaccharide (LPS)-induced cytokine production model in rodents.

LPS-Induced TNF-α Production in Mice
Procedure:

Animal Acclimation: Acclimate male BALB/c mice for at least one week before the

experiment.

Compound Administration: Administer Ralimetinib Mesylate or vehicle orally (p.o.) or

intraperitoneally (i.p.) at various doses.

LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with

an intraperitoneal injection of LPS (e.g., 100 µg/kg).

Sample Collection: At the peak of the inflammatory response (e.g., 90 minutes post-LPS

challenge), collect blood samples via cardiac puncture into tubes containing an

anticoagulant.

Cytokine Analysis: Separate plasma by centrifugation and measure the concentration of

TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

Data Analysis: Determine the dose-dependent inhibition of TNF-α production by Ralimetinib

and calculate the ED50 value.

Conclusion
Ralimetinib Mesylate is a well-characterized, selective inhibitor of p38 MAPK with

demonstrated in vitro and in vivo activity. Its specific mechanism of action makes it a valuable

tool for research into p38 MAPK-mediated signaling and a potential therapeutic agent for

inflammatory diseases and certain cancers. The protocols described herein provide a

foundational framework for the continued investigation and development of this and similar

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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